3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-10-14(11(2)23-19-10)24(21,22)17-6-8-20-7-3-12(18-20)13-9-15-4-5-16-13/h3-5,7,9,17H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMDEIUVVTUNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the pyrazole ring: This can be done through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Incorporation of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyrazine precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to streamline the synthesis and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness is highlighted when compared to related sulfonamide derivatives:
Key Structural Differences :
- Pyrazine vs. Chlorophenyl/Piperidine Groups : The target compound’s pyrazine substituent (a nitrogen-rich aromatic ring) may enhance hydrogen-bonding interactions compared to the chlorophenyl group in Compound 27 or the piperidine moiety in Compound 14.
- Linker Flexibility : The ethyl chain in the target compound provides greater conformational flexibility than the rigid cyclobutenedione linker in Compound 15.
Physicochemical Properties
Key Observations :
- The absence of a carbonyl group (e.g., C=O in Compound 27) in the target compound may reduce metabolic instability.
- Pyrazine protons (δ >8.5 ppm) in the target compound could serve as NMR markers for structural validation.
Biological Activity
The compound 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic derivative that combines an isoxazole core with a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An isoxazole ring,
- A pyrazole unit,
- A sulfonamide functional group.
Biological Activity Overview
Research indicates that derivatives containing isoxazole and pyrazole rings exhibit various biological activities, including:
- Anticancer
- Anti-inflammatory
- Antibacterial
- Antileishmanial
Anticancer Activity
Recent studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, derivatives with isoxazole and pyrazole rings have demonstrated cytotoxic effects against multiple cancer cell lines. In a study evaluating various isoxazole derivatives, one compound exhibited an IC50 value of 22.47 µM against breast cancer cells (MCF-7) .
Antileishmanial Activity
In terms of antileishmanial activity, compounds derived from pyrazole and sulfonamide structures have shown promising results. For example, certain pyrazole derivatives demonstrated IC50 values as low as 0.059 mM against Leishmania infantum, indicating potent activity comparable to standard treatments like pentamidine .
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Isoxazole derivatives can inhibit key enzymes involved in cancer progression and inflammatory pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : For instance, certain isoxazole derivatives inhibit VEGFR-1 and VEGFR-2 tyrosine kinases, which are crucial for tumor angiogenesis .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Efficacy : A series of isoxazole-pyrazole hybrids were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5.0 to 25.87 µM across different types .
- Antileishmanial Profile : A comparative study showed that a specific derivative had an IC50 of 0.062 mM against L. infantum, suggesting it could serve as a viable alternative to existing treatments .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., pyrazine-substituted precursors).
- Step 2 : Sulfonamide coupling between the isoxazole-4-sulfonyl chloride and the pyrazole-ethylamine intermediate under basic conditions (e.g., triethylamine in DCM).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR and HPLC .
- Critical Note : Reaction intermediates should be monitored by TLC, and protecting groups (e.g., Boc for amines) may be required to avoid side reactions .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm substituent positions and integration ratios (e.g., methyl groups at 3,5-isoxazole, pyrazine protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for ).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
- Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) with MIC determinations .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model reaction pathways (e.g., sulfonamide coupling energy barriers) and predict regioselectivity in pyrazole functionalization .
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., DMF vs. THF for nucleophilic substitution) .
- Transition-State Analysis : Identify steric hindrance at the ethyl linker using Gaussian or ORCA software .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., unreacted sulfonyl chloride).
- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) and use positive controls (e.g., known kinase inhibitors).
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare activity across replicates; report p-values and confidence intervals .
Q. What strategies improve yield in multi-step synthesis?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed coupling for pyrazine introduction (e.g., Suzuki-Miyaura with pyrazin-2-ylboronic acid).
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 mins at 120°C vs. 12 hrs conventional heating).
- Workflow Automation : Employ flow chemistry for continuous sulfonamide coupling and in-line UV monitoring .
Q. How to design mutants for studying target binding interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
